molecular formula C6H4F3NO3 B1381623 Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 1803603-75-9

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B1381623
CAS No.: 1803603-75-9
M. Wt: 195.1 g/mol
InChI Key: MABXXVJGKJMSSA-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate (CAS: 1803603-75-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABXXVJGKJMSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-75-9
Record name methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a nitrile and an ester group can undergo cyclization in the presence of a base to form the oxazole ring. The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by the introduction of the trifluoromethyl group using scalable and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonate are used for introducing the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the stability and activity of drug molecules.

    Industry: It is used in the development of agrochemicals and other industrial products that benefit from the unique properties of the trifluoromethyl group.

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by increasing the lipophilicity and stability of the molecule. This can lead to improved biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Heterocycle Variations

Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate
  • Structure : Oxazole ring with chlorine at position 4, phenyl at position 5, and methyl ester at position 2.
  • Properties : The electron-withdrawing chlorine enhances reactivity in nucleophilic substitutions. The phenyl group increases steric bulk compared to trifluoromethyl.
  • Applications : Used as a synthetic intermediate for bioactive molecules .
Ethyl 2-(1-Chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
  • Structure : Ethyl ester at position 5, 1-chloroethyl at position 2, and trifluoromethyl at position 3.
  • Properties: The ethyl ester may improve solubility in non-polar solvents compared to methyl esters.
2-Methyl-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Thiazole ring (sulfur at position 1) with methyl at position 2, trifluoromethyl at position 4, and carboxylic acid at position 5.
  • Properties : Thiazole’s sulfur atom increases electron density, altering reactivity compared to oxazole. The carboxylic acid enhances water solubility but reduces membrane permeability .

Functional Group and Ester Variations

Compound Name Heterocycle Substituents (Positions) Ester Group Molecular Weight Key Applications
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate Oxazole -CF₃ (2), -COOCH₃ (5) Methyl 225.13 g/mol Pharmaceutical intermediates
Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate Oxazole Br (4), Ph (5), -COOCH₃ (2) Methyl 296.11 g/mol Agrochemical precursors
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate Oxazole -CH₂CH₂Cl (2), -CF₃ (4), -COOCH₂CH₃ (5) Ethyl 302.68 g/mol Reactive intermediates
2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Thiazole -CF₃ (4), -CH₃ (2), aryl ester (5) Aryl-linked 397.29 g/mol Kinase inhibitors

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Compounds like the thiazole carboxylate in are used in kinase inhibitors due to their ability to modulate enzyme activity .
  • Agrochemicals : The trifluoromethyl group in oxazoles and thiazoles enhances pest resistance and environmental stability, as seen in triazine sulfonylureas (e.g., triflusulfuron methyl ester ).
  • Reactivity Differences : Thiazoles (e.g., ) exhibit distinct electronic properties compared to oxazoles, influencing their interaction with biological targets .

Biological Activity

Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a significant focus in medicinal chemistry. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound has the following chemical properties:

  • Molecular Formula : C6H4F3NO3
  • Molecular Weight : 195.097 g/mol
  • CAS Number : 1803603-75-9
  • SMILES Notation : COC(=O)c1cnc(o1)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains. A study demonstrated that derivatives of oxazoles have enhanced activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to its structural similarity .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. The compound was found to inhibit cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Biological Activity Data

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis<10
AnticancerBreast Cancer Cells5
AnticancerColon Cancer Cells8

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against Mycobacterium tuberculosis, researchers observed a marked reduction in bacterial viability at concentrations below 10 µM. The study concluded that the compound could serve as a lead for developing new anti-tuberculosis agents .

Case Study 2: Cancer Cell Inhibition

A separate investigation into the anticancer properties revealed that this compound significantly inhibited the proliferation of breast cancer cells with an IC50 of approximately 5 µM. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis and inhibit cell cycle progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.